

Comparative study of 1-Iodo-2-methylhexane and 2-Iodo-2-methylhexane

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Compound of Interest

Compound Name: 1-Iodo-2-methylhexane

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A Comparative Analysis of **1-Iodo-2-methylhexane** and 2-Iodo-2-methylhexane for the Modern Researcher

In the landscape of organic synthesis and drug development, the selection of appropriate alkyl halide building blocks is a critical decision that can significantly influence the outcome of a synthetic route. This guide provides a detailed comparative study of two isomeric iodoalkanes: **1-Iodo-2-methylhexane** and 2-Iodo-2-methylhexane. We will delve into their distinct chemical and physical properties, reactivity profiles, and the practical implications for their use in the laboratory.

Physicochemical Properties: A Tabulated Comparison

A fundamental understanding of the physical properties of these isomers is essential for their effective handling, purification, and characterization. The following table summarizes key physicochemical data for **1-Iodo-2-methylhexane** and 2-Iodo-2-methylhexane, compiled from various chemical databases.^{[1][2][3]}

Property	1-Iodo-2-methylhexane	2-Iodo-2-methylhexane
Molecular Formula	C ₇ H ₁₅ I[1][3]	C ₇ H ₁₅ I[2]
Molecular Weight	226.10 g/mol [1][3]	226.10 g/mol [2]
IUPAC Name	1-iodo-2-methylhexane[1]	2-iodo-2-methylhexane[2]
CAS Number	624-21-5[1][3]	72306-94-6[2]
Structure	Primary Alkyl Iodide	Tertiary Alkyl Iodide
Canonical SMILES	CCCCC(C)CI[1]	CCCCC(C)(C)I[2]

Reactivity Profile: A Tale of Two Mechanisms

The structural difference between these two isomers—a primary versus a tertiary alkyl iodide—dramatically dictates their reactivity, particularly in nucleophilic substitution reactions.

S_N2 Reactivity

1-Iodo-2-methylhexane, as a primary alkyl halide, is the more suitable substrate for bimolecular nucleophilic substitution (S_N2) reactions.[4] The rate of S_N2 reactions is highly sensitive to steric hindrance at the reaction center. In **1-Iodo-2-methylhexane**, the carbon atom bonded to the iodine is relatively unhindered, allowing for backside attack by a nucleophile.

Conversely, 2-Iodo-2-methylhexane is a tertiary alkyl halide. The carbon atom bearing the iodine is sterically hindered by three other carbon atoms (the methyl group and two carbons of the hexane chain). This steric bulk effectively prevents a nucleophile from approaching for a backside attack, making S_N2 reactions extremely slow or nonexistent for this isomer.[4] The general reactivity trend for S_N2 reactions is: methyl > primary > secondary >> tertiary.[4]

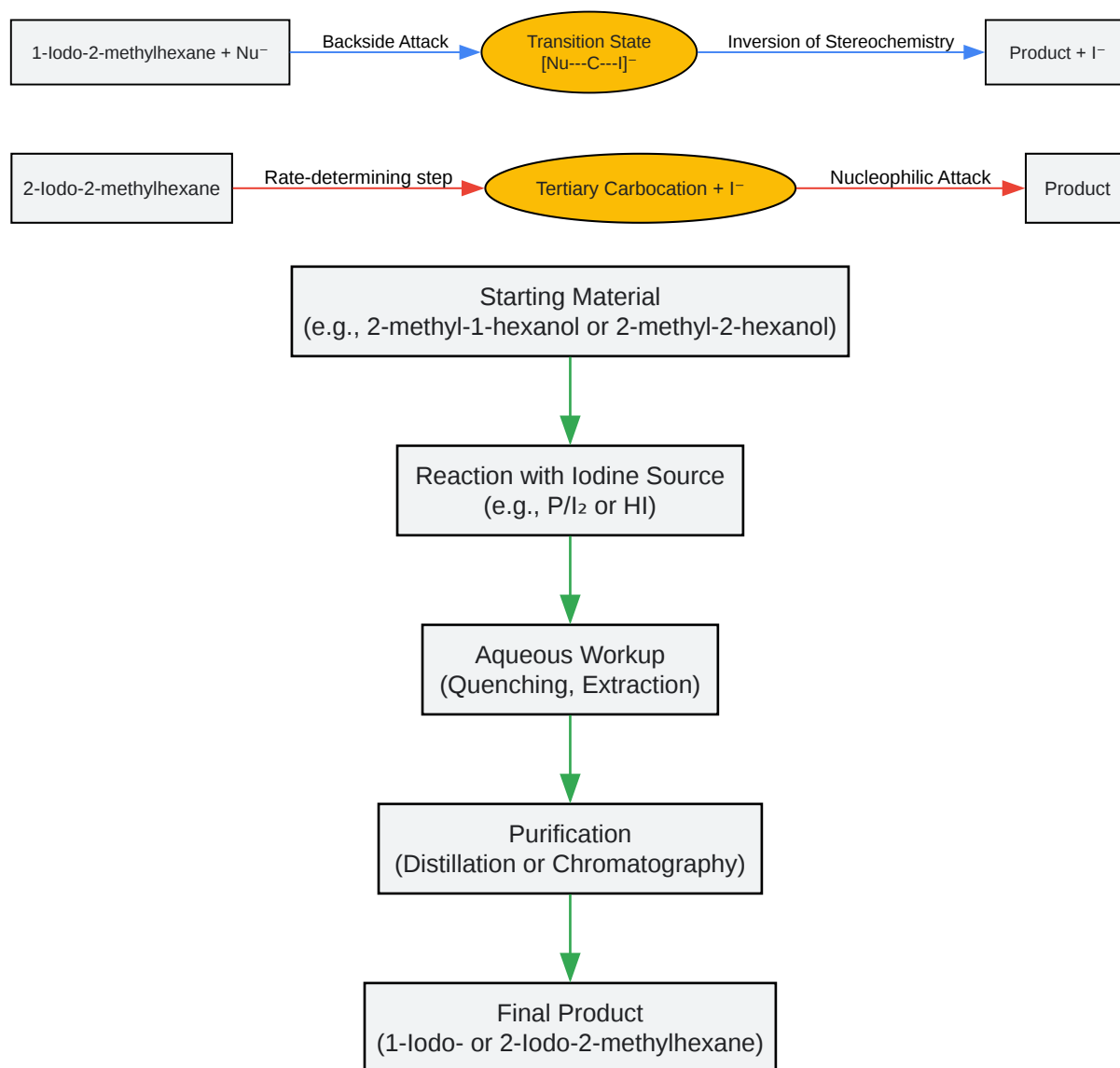
S_N1 Reactivity

In unimolecular nucleophilic substitution (S_N1) reactions, the rate-determining step is the formation of a carbocation intermediate.[5] 2-Iodo-2-methylhexane excels in this regard. The departure of the iodide ion from 2-iodo-2-methylhexane results in the formation of a relatively

stable tertiary carbocation.[5][6] The stability of this carbocation is enhanced by hyperconjugation with the surrounding alkyl groups.

1-Iodo-2-methylhexane, on the other hand, would form a much less stable primary carbocation upon departure of the iodide.[6] The formation of this high-energy intermediate is energetically unfavorable, making the S_N1 pathway significantly slower for the primary isomer. The order of reactivity for S_N1 reactions is dictated by carbocation stability: tertiary > secondary > primary.[5]

The following diagrams illustrate the mechanistic pathways for S_N1 and S_N2 reactions involving these isomers.



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